molecular formula C11H10BrF3O B8300478 2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B8300478
M. Wt: 295.09 g/mol
InChI Key: AAQCURFFCNNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C11H10BrF3O and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

2-bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O/c1-6-5-8(11(13,14)15)3-4-9(6)10(16)7(2)12/h3-5,7H,1-2H3

InChI Key

AAQCURFFCNNSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one (0.805 g, 3.723 mmol), N-bromosuccinimide (0.662 g, 3.723 mmol), SCX-2® (1 mmol/g; 0.298 g, 0.298 mmol), and Et2O (11 mL) to a screw cap vial equipped with a stir bar. Stir the reaction at room temperature for 2 hours. Add N-bromosuccinimide (0.663 g, 3.723 mmol) and continue stirring at room temperature for 2 hours. Add more N-bromosuccinimide (0.663 g, 3.723 mmol), and continue stirring at room temperature for an additional 2 hours. Filter the reaction, and wash the solids with ample Et2O. Collect the filtrate, and concentrate the filtrate under reduced pressure. Place the resulting mixture in a freezer overnight. Purify the resulting material by flash chromatography (120 RediSep® silica gel column) eluting with a gradient of 0-30% DCM/pentane to give the title compound as a colorless oil (0.820 g, 75% yield). 1H NMR (399.80 MHz, d6-DMSO) δ 7.95 (d, J=8.0 Hz, 1H), 7.69-7.65 (m, 2H), 5.64 (q, J=6.5 Hz, 1H), 2.39 (s, 3H), 1.74 (d, J=6.5 Hz, 3H).
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
0.662 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.663 g
Type
reactant
Reaction Step Two
Quantity
0.663 g
Type
reactant
Reaction Step Three
Yield
75%

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